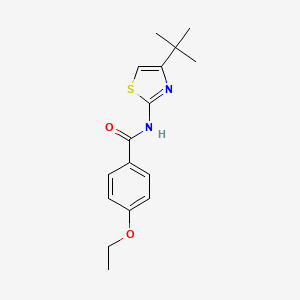
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-841720, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also modulate the activity of immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity towards certain molecular targets. This allows researchers to study the effects of inhibiting specific pathways or molecules involved in the inflammatory response. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure the safety of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been suggested that the anti-inflammatory and immunomodulatory effects of this compound may be beneficial in reducing neuroinflammation and protecting against neuronal damage. Another area of interest is its potential use in combination with other drugs or therapies for enhanced therapeutic effects. Further studies are needed to explore the full potential of this compound in various therapeutic applications.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various fields. Its anti-inflammatory and immunomodulatory effects make it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action and explore its full potential in various therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-11-12(7(2)19-17-11)13(18)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYPRQZQPJSKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)

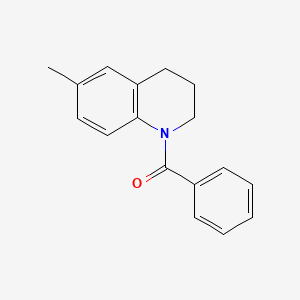


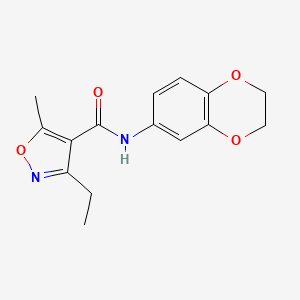
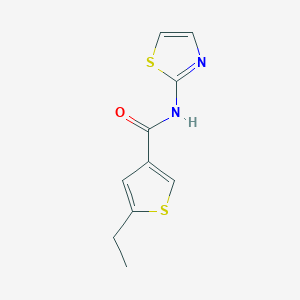

![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
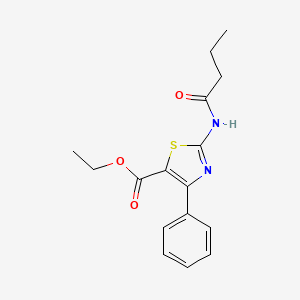

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)
